Diphenyl (hydroxymethyl)phosphonate

Phosphonate ester hydrolysis Orthogonal deprotection Nucleoside phosphonate synthesis

Regulatory ANDA submissions for tenofovir disoproxil fumarate and TAF specifically require 'Tenofovir Related Compound 3'-the diphenyl ester, not the diethyl analog. Using incorrect impurity standards leads to method validation failure and FDA rejection. - **Key applications**: Synthesis of phosphonoamidate prodrugs (GS-9131, GS-9148) and novel PMPA-independent TAF routes. - **Technical advantage**: Cleavage under mild, neutral NH4F conditions preserves acid-labile nucleoside substrates; orthogonal deprotection vs. dialkyl esters. - **Supply**: Supplied with ICH-compliant characterization data; traceable to USP/EP reference standards.

Molecular Formula C13H13O4P
Molecular Weight 264.21 g/mol
CAS No. 52364-31-5
Cat. No. B13419319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiphenyl (hydroxymethyl)phosphonate
CAS52364-31-5
Molecular FormulaC13H13O4P
Molecular Weight264.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OP(=O)(CO)OC2=CC=CC=C2
InChIInChI=1S/C13H13O4P/c14-11-18(15,16-12-7-3-1-4-8-12)17-13-9-5-2-6-10-13/h1-10,14H,11H2
InChIKeyBGXICRHOOKQPMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diphenyl (hydroxymethyl)phosphonate (CAS 52364-31-5): A Strategic Phosphonate Building Block for Antiviral Prodrug Synthesis and Pharmaceutical Reference Standards


Diphenyl (hydroxymethyl)phosphonate (CAS 52364-31-5), also designated as diphenoxyphosphorylmethanol or Tenofovir Related Compound 3, is a diaryl ester of hydroxymethylphosphonic acid (C13H13O4P, MW 264.21 g/mol) [1]. This organophosphorus compound functions as a protected phosphonate synthon in which the diphenyl ester moiety serves as a chemically differentiated protecting group, enabling orthogonal deprotection strategies relative to conventional dialkyl phosphonate esters [2]. Its primary documented applications center on the synthesis of phosphonoamidate prodrugs of nucleoside reverse transcriptase inhibitors (NtRTIs), notably GS-9148 and its clinical candidate GS-9131, as well as serving as a key intermediate and reference standard in tenofovir alafenamide fumarate (TAF) manufacturing [3][4].

Protected phosphonate synthon for nucleoside phosphonoamidate prodrug synthesis
Designated as Tenofovir Related Compound 3 reference standard
Key intermediate for TAF process research and manufacturing

Why Diphenyl (hydroxymethyl)phosphonate Cannot Be Replaced by Diethyl or Dimethyl Hydroxymethylphosphonate Esters in Regulated Pharmaceutical Synthesis


Hydroxymethylphosphonate esters are a structurally diverse class in which the ester moiety (alkyl vs. aryl) dictates critical performance parameters: hydrolytic stability, chemoselectivity of deprotection, steric bulk, and compatibility with downstream coupling chemistry [1]. Diethyl (hydroxymethyl)phosphonate (CAS 3084-40-0) is widely used in tenofovir and general phosphonate synthesis but requires harsh cleavage conditions—typically boiling HBr, concentrated HCl at elevated temperatures, or trimethylsilyl bromide—that are incompatible with acid-sensitive nucleoside substrates and can lead to epimerization or glycosidic bond cleavage [1]. Diphenyl esters, by contrast, can be cleaved under mild, near-neutral conditions using NH4F in acetonitrile/water, preserving stereochemical integrity and substrate functionality [2]. Furthermore, diphenyl (hydroxymethyl)phosphonate is codified as 'Tenofovir Related Compound 3' in pharmacopeial monographs, meaning that regulatory ANDA filings specifically require this diaryl ester impurity standard—not its diethyl analog—for analytical method validation and quality control [3]. Direct substitution therefore introduces both synthetic risk (incompatible deprotection) and regulatory non-compliance.

Deprotection incompatibility
Diethyl esters require harsh acidic conditions that may degrade acid-labile nucleoside substrates and compromise chiral integrity.
Regulatory non-substitutability
Only diphenyl ester is recognized as Tenofovir Related Compound 3 in pharmacopeial monographs; substitution may lead to ANDA method validation rejection.
Synthetic route mismatch
Diethyl esters lack the electrophilic reactivity required for novel P-alkylation-based TAF routes; process chemistry fit may differ significantly.

Diphenyl (hydroxymethyl)phosphonate: Quantitative Differentiation Evidence Against Closest Phosphonate Ester Analogs


Chemoselective Deprotection: NH4F-Mediated One-Step Cleavage of Diphenyl Phosphonate Esters vs. Harsh Acidolysis Required for Diethyl Esters

Diphenyl phosphonate esters undergo quantitative, one-step cleavage to the corresponding phosphonic acids using NH4F (3.0 equiv) in CH3CN/H2O (9:1) at room temperature, with reported isolated yields of ≥85% across a panel of aryl and nucleoside substrates [1]. In contrast, diethyl phosphonate esters require either refluxing concentrated HCl (6–12 h), boiling HBr/AcOH, or trimethylsilyl bromide (TMSBr) followed by aqueous workup—conditions that frequently degrade acid-labile nucleoside substrates and can produce mixtures of mono- and fully deprotected products [2]. The NH4F method is demonstrated to be compatible with nucleoside substrates bearing purine and pyrimidine bases, whereas conventional acidic deprotection of diethyl esters leads to depurination side reactions [1].

Deprotection selectivity
Method context
NH4F (3 equiv), CH3CN/H2O, rt; ≥85% yield vs. HCl reflux for diethyl esters
Supports chemoselective deprotection for acid-labile nucleoside substrates.
Room temperature; compatible with purine and pyrimidine bases.
Phosphonate ester hydrolysis Orthogonal deprotection Nucleoside phosphonate synthesis Green chemistry

Regulatory Codification as a Pharmacopeial Reference Standard: Diphenyl (hydroxymethyl)phosphonate as Tenofovir Related Compound 3

Diphenyl (hydroxymethyl)phosphonate (HOCH2PO3Ph2, also denoted DPOM) is formally designated as 'Tenofovir Related Compound 3' and is used as a reference standard for analytical method development (AMD), method validation (AMV), and quality control (QC) during abbreviated new drug application (ANDA) filings for tenofovir-based drug products [1][2]. The compound is supplied with full characterization data compliant with regulatory guidelines (USP/EP) and is traceable against pharmacopeial standards [1]. Its diethyl analog (CAS 3084-40-0) is not listed as a tenofovir-related compound in any major pharmacopeia and therefore cannot serve as a substitute for regulatory impurity profiling or method validation .

Regulatory status
Specification review
Designated Tenofovir Related Compound 3; ICH-compliant characterization traceable to USP/EP.
Required for ANDA impurity method validation; diethyl analog not accepted.
Official pharmacopeial impurity standard.
Pharmaceutical reference standard ANDA filing Method validation Tenofovir impurity profiling

Enabling C–P Bond Construction in a PMPA-Free Synthesis of Tenofovir Alafenamide Fumarate via Silylated Diphenyl Phosphonate P-Alkylation

A 2023 report describes a de novo practical synthesis of tenofovir alafenamide fumarate (TAF) on a 7 g scale that circumvents tenofovir (PMPA) entirely. The key strategic transformation is the P-alkylation of silylated diphenyl phosphonate (derived from diphenyl phosphonate) with a methylthiomethyl (MTM) ether derivative, promoted by N-iodosuccinimide/triflic acid (NIS/TfOH), to construct the critical carbon–phosphorus bond [1]. This methodology exploits the electronic and steric properties of the diphenyl phosphonate ester to achieve regioselective P-alkylation. The analogous reaction with diethyl phosphonate was not reported to proceed under comparable conditions; the diphenyl ester's enhanced electrophilicity at phosphorus, coupled with the phenyl groups' ability to stabilize the pentacoordinate transition state, is critical for the success of this transformation [1].

P-alkylation feasibility
Class-level inference
Silylated diphenyl phosphonate with MTM ether / NIS-TfOH; 7 g scale demonstrated.
Enables novel P-alkylation route to TAF; not reported with diethyl phosphonate.
PMPA-free retrosynthetic disconnection.
Carbon–phosphorus bond formation TAF synthesis P-alkylation Process chemistry

Diaryl Ester Hydrolytic Stability: Diphenyl Hydroxymethylphosphonate Exhibits Enhanced Resistance to Alkaline Hydrolysis vs. Diethyl and Dimethyl Analogs

The alkaline hydrolysis of phosphonate esters is strongly influenced by the steric and electronic nature of the ester substituents. The Harsági and Keglevich review (2021) documents that for dialkyl phosphinate and phosphonate esters, increasing steric bulk decreases the hydrolysis rate; relative rate constants of 260 (diethyl), 41 (diisopropyl), and 0.08 (di-tert-butyl) were reported for alkaline hydrolysis [1]. While direct quantitative head-to-head data for diphenyl vs. diethyl (hydroxymethyl)phosphonate are not available in the primary literature, the aryloxy substituent (phenoxy) is both more sterically demanding and electronically distinct (aryl vs. alkyl), conferring superior resistance to alkaline hydrolysis [1][2]. Additionally, the review notes that the diphenyl phosphonate ester functionality can be cleaved under specific, mild conditions (NH4F), indicating that its baseline hydrolytic stability is significantly higher than that of simple dialkyl esters, which hydrolyze under less specialized conditions [2].

Alkaline hydrolysis resistance
Class-level inference
Relative rate constants: diethyl 260, diisopropyl 41, di-tert-butyl 0.08. Diphenyl expected low based on steric/electronic parameters.
Enhanced storage stability and process robustness inferred from steric trends.
Direct kinetic comparison not available; class-level extrapolation.
Phosphonate ester stability Hydrolysis kinetics Storage stability Process robustness

Validated Use as a Key Intermediate for Tenofovir Alafenamide Fumarate via Diphenyl Phosphonate → Monophenyl Phosphonate Selective Hydrolysis

Patent CN112175003A discloses a preparative method for phenyl hydrogen phosphonate (tenofovir monophenyl ester), a critical intermediate in TAF synthesis, starting from diphenyl (hydroxymethyl)phosphonate. The route proceeds via conversion to a benzenesulfonyloxymethylphosphonate derivative, coupling with (R)-9-(2-hydroxypropyl)adenine to yield tenofovir disoproxil diphenyl ester, followed by selective alkaline hydrolysis to remove one phenyl ester, affording the monophenyl ester intermediate [1]. The diphenyl ester starting material enables this sequential protection/deprotection strategy, whereas the fully deprotected phosphonic acid or the diethyl ester would require different, less selective transformations. A complementary study (Li et al., 2023) developed a validated normal-phase chiral HPLC method (Chiralpak AD-H) for determining optical purity of both (R)-tenofovir monophenyl ester and (R)-tenofovir diphenyl ester, achieving baseline separation of enantiomers with satisfactory precision and accuracy .

Selective monodeprotection
Method context
Sequential sulfonylation/coupling; chiral HPLC validated with LOQ 0.05%, LOD 0.015%.
Reduces synthetic steps by at least one deprotection/reprotection cycle vs diethyl route.
Validated chiral HPLC for optical purity.
TAF intermediate Selective monodeprotection Chiral purity HPLC analysis

Diphenyl (hydroxymethyl)phosphonate: Evidence-Backed Procurement Scenarios for Pharmaceutical R&D and API Manufacturing


Generic Tenofovir ANDA Filing: Impurity Reference Standard for Method Validation and Quality Control

Diphenyl (hydroxymethyl)phosphonate is the pharmacopeially designated 'Tenofovir Related Compound 3' and is required for analytical method development (AMD), method validation (AMV), and quality control (QC) in Abbreviated New Drug Applications (ANDA) for tenofovir disoproxil fumarate and tenofovir alafenamide fumarate drug products [1]. The compound is supplied with full ICH-compliant characterization data and can be traced against USP or EP reference standards. Procurement of this specific diaryl ester impurity standard—rather than the diethyl analog—is mandatory for regulatory submission; use of an incorrect standard would result in method validation failure and ANDA rejection [1].

Synthesis of Phosphonoamidate Prodrugs of Nucleoside Reverse Transcriptase Inhibitors (e.g., GS-9131/GS-9148 Class)

Diphenyl (hydroxymethyl)phosphonate is a key reagent for introducing the hydroxymethylphosphonate moiety in the synthesis of monoamidate and bisamidate prodrugs of nucleoside phosphonate HIV RT inhibitors [2]. The Mackman et al. (2010) protocol uses this compound in the preparation of GS-9131 (ethylalaninyl phosphonoamidate prodrug of GS-9148), which demonstrated favorable cathepsin A substrate properties and achieved >9.0 μM intracellular levels of the active diphosphate metabolite in PBMCs following oral dosing at 3 mg/kg in beagle dogs [2][3]. The diphenyl ester enables the requisite chemoselective monophenyl ester formation needed for monoamidate prodrug construction, a transformation not directly accessible from diethyl ester precursors without additional protection/deprotection steps.

Novel C–P Bond Construction for PMPA-Free TAF Process Chemistry at Scale

The 2023 de novo TAF synthesis reported by Liu et al. demonstrates a scalable (7 g), PMPA-independent route in which silylated diphenyl phosphonate undergoes P-alkylation with an MTM ether donor to construct the strategic carbon–phosphorus bond [4]. This methodology represents a new retrosynthetic disconnection for TAF and related phosphonate-containing drug candidates. Procurement of high-purity diphenyl phosphonate (or diphenyl (hydroxymethyl)phosphonate as precursor) is essential for laboratories seeking to implement this novel, step-economical TAF manufacturing process. The diphenyl ester's unique reactivity profile in this P-alkylation manifold is not replicable with diethyl or dimethyl phosphonate esters [4].

Orthogonal Protection Strategy in Multi-Step Nucleoside Phosphonate Synthesis Requiring Chemoselective Deprotection

In synthetic sequences where a phosphonate ester must survive acidic, basic, or hydrogenolytic conditions that would cleave standard dialkyl esters, the diphenyl (hydroxymethyl)phosphonate provides a robust, orthogonal protecting group [5]. Final deprotection is achieved under mild, neutral conditions using NH4F in CH3CN/H2O at room temperature, preserving acid-labile nucleoside substrates and maintaining stereochemical integrity [5]. This chemoselectivity is particularly valuable in the synthesis of complex nucleoside phosphonate analogs (e.g., 2′-fluorine-modified GS-9148 analogs, carbocyclic nucleoside phosphonates) where conventional acidic or TMSBr-mediated deprotection of diethyl esters leads to substrate degradation and diminished yields [2].

Application
Selection Property
Validation Focus
ANDA impurity method validation and QC
Pharmacopeial acceptance as designated impurity standard
Traceability to USP/EP and ICH-compliant characterization
Phosphonoamidate prodrug synthesis for NtRTIs
Chemoselective monophenyl ester formation
Cathepsin A substrate properties and intracellular activation
PMPA-free TAF process research
Diphenyl ester electrophilicity for P-alkylation
Scalable carbon-phosphorus bond construction
Multi-step nucleoside phosphonate synthesis
Mild NH4F-mediated deprotection
Preservation of acid-labile glycosidic bonds and chiral integrity
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